4-[[2-Butyl-5-(2-carboxy-3-thiophen-2-ylprop-1-enyl)-1-imidazolyl]methyl]benzoic acid
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Overview
Description
Eprosartan is a pharmaceutical compound belonging to the class of angiotensin II receptor antagonists. It is primarily used to treat high blood pressure (hypertension) and is known for its ability to block the action of certain natural substances that tighten blood vessels, allowing blood to flow more smoothly and the heart to pump more efficiently .
Preparation Methods
Synthetic Routes and Reaction Conditions: Eprosartan can be synthesized through a multi-step process. One common method involves the regioselective protection of 2-n-butyl-4-formylimidazole, followed by reaction with (2-thienyimethyl)-propanedioic acid, mono-alkyl ester, and 4-(bromomethyl)benzoate . Another approach involves the preparation of eprosartan mesylate-laden polymeric solid dispersions using hydroxypropyl methylcellulose and polysorbate 80 by means of the solvent evaporation technique .
Industrial Production Methods: Industrial production of eprosartan often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solid dispersion and electrospinning technology are employed to enhance the solubility and dissolution rate of the compound .
Chemical Reactions Analysis
Types of Reactions: Eprosartan undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of eprosartan include hydroxypropyl methylcellulose, polysorbate 80, and sodium iodide. Reaction conditions such as solvent evaporation and electrospinning are employed to achieve the desired chemical transformations .
Major Products Formed: The major products formed from these reactions include eprosartan mesylate and eprosartan-loaded nanofiber mats, which are used for enhanced drug delivery and therapeutic efficacy .
Scientific Research Applications
Eprosartan has a wide range of scientific research applications, including:
Medicine: Eprosartan is primarily used to manage hypertension, diabetic nephropathy, and congestive heart failure. .
Industry: Eprosartan’s unique properties make it a valuable compound in the pharmaceutical industry for the development of advanced drug formulations and delivery systems
Mechanism of Action
Eprosartan exerts its effects by selectively blocking the binding of angiotensin II to the AT1 receptor found in various tissues, such as vascular smooth muscle and the adrenal gland. This blockade leads to vasodilation, reduced secretion of vasopressin, and decreased production and secretion of aldosterone, ultimately resulting in lower blood pressure . Additionally, eprosartan inhibits norepinephrine production, further contributing to its antihypertensive effects .
Comparison with Similar Compounds
Properties
IUPAC Name |
4-[[2-butyl-5-(2-carboxy-3-thiophen-2-ylprop-1-enyl)imidazol-1-yl]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-2-3-6-21-24-14-19(12-18(23(28)29)13-20-5-4-11-30-20)25(21)15-16-7-9-17(10-8-16)22(26)27/h4-5,7-12,14H,2-3,6,13,15H2,1H3,(H,26,27)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OROAFUQRIXKEMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)C=C(CC3=CC=CS3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40861319 |
Source
|
Record name | 4-({2-Butyl-5-[2-carboxy-3-(thiophen-2-yl)prop-1-en-1-yl]-1H-imidazol-1-yl}methyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40861319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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